![molecular formula C25H25N5O2 B2978376 1-({1-[(5-Chloro-2-thienyl)sulfonyl]piperidin-4-yl}acetyl)-4-(4-methoxyphenyl)piperazine CAS No. 1207027-24-4](/img/structure/B2978376.png)
1-({1-[(5-Chloro-2-thienyl)sulfonyl]piperidin-4-yl}acetyl)-4-(4-methoxyphenyl)piperazine
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Overview
Description
“1-({1-[(5-Chloro-2-thienyl)sulfonyl]piperidin-4-yl}acetyl)-4-(4-methoxyphenyl)piperazine” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for this compound is not available in the retrieved sources .Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the available sources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, density, etc. Unfortunately, this information is not available for the specified compound .Scientific Research Applications
I have conducted searches to gather information on the scientific research applications of the compounds . Here’s a comprehensive analysis focusing on unique applications:
Pharmaceutical Chemistry
Triazole carboxamide compounds are utilized in drug discovery due to their stability and ability to establish hydrogen bonds, enhancing solubility and binding towards biomolecular targets . Piperazine derivatives are widely employed in drugs for their biological and pharmaceutical activity .
Materials Science
Both triazole carboxamide and piperazine derivatives are used in materials science for the development of new materials with improved properties .
Corrosion Inhibition
Triazole compounds make excellent ligands for iron and other metals, which is why they are used as corrosion inhibitors in cooling systems .
Organic Synthesis
Piperazine is utilized as a reagent for the preparation of various organic compounds due to its ability to form stable crystalline salts .
Antiviral Agents
Triazole derivatives have shown potent antiviral activity, making them valuable in the development of antiviral drugs .
Anticancer Research
Piperazine heterocycles have shown great potential as anticancer agents, prompting further research and synthesis of new derivatives .
Supramolecular Chemistry
Triazoles are involved in supramolecular chemistry due to their versatile bonding capabilities, which allow for the creation of complex structures .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(4-methylphenyl)-N-[(4-propoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2/c1-3-15-32-22-12-8-19(9-13-22)16-27-25(31)23-24(20-5-4-14-26-17-20)30(29-28-23)21-10-6-18(2)7-11-21/h4-14,17H,3,15-16H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXMTQIJVQKDAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-N-[(4-propoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide |
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